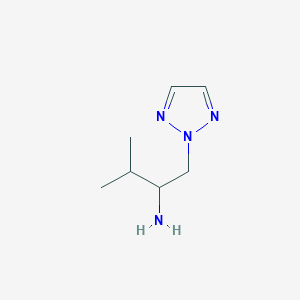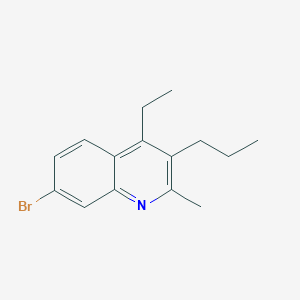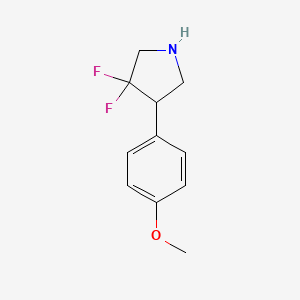
3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₃. It is characterized by the presence of an oxane ring, a hydroxy group, and an aldehyde group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-hydroxypropanal with an oxane derivative in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in large quantities while maintaining high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 3-(1-Hydroxypropan-2-yl)oxane-3-carboxylic acid.
Reduction: 3-(1-Hydroxypropan-2-yl)oxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Hydroxypropan-2-yl)oxolane-3-carbaldehyde: Similar structure but with an oxolane ring instead of an oxane ring.
3-(1-Hydroxypropan-2-yl)oxane-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
Uniqueness
3-(1-Hydroxypropan-2-yl)oxane-3-carbaldehyde is unique due to the presence of both a hydroxy group and an aldehyde group on the oxane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(1-hydroxypropan-2-yl)oxane-3-carbaldehyde |
InChI |
InChI=1S/C9H16O3/c1-8(5-10)9(6-11)3-2-4-12-7-9/h6,8,10H,2-5,7H2,1H3 |
InChI Key |
SJRZYVJVRGQTTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1(CCCOC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)

![N,N-Bis(propan-2-yl)-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13254986.png)
![4-Fluoro-4-[2-(trifluoromethyl)phenyl]piperidine](/img/structure/B13254994.png)

![(5R,6R)-6-[(1-Benzyl-1H-pyrazol-4-yl)oxy]bicyclo[8.1.0]undecan-5-ol](/img/structure/B13255001.png)
![2-{[(2,6-Dimethylphenyl)methyl]amino}ethan-1-ol](/img/structure/B13255011.png)
![1-[5-Bromo-2-(1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13255015.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohexanamine](/img/structure/B13255029.png)




![tert-Butyl N-{8,9-dimethyl-1,7-dioxaspiro[4.4]nonan-3-yl}-N-methylcarbamate](/img/structure/B13255058.png)
